REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.C1(=O)C2C(C=C3C(C=2)=CC=CC3=O)=CC(S(O)(=O)=O)=C1S(O)(=O)=O.[Na][Na]>>[CH:10]1[CH:11]=[C:12]2[C:13]([OH:15])=[C:14]3[C:5](=[C:6]([OH:16])[C:7]2=[CH:8][CH:9]=1)[CH:4]=[CH:3][CH:2]=[CH:1]3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
1,5-anthraquinonedisulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(=C(C=C2C=C3C(C=CC=C3C=C12)=O)S(=O)(=O)O)S(=O)(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixtures
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Type
|
CUSTOM
|
Details
|
removal of the catalyst under an inert atmosphere (argon or nitrogen)
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |